Regiochemical Identity vs. Isomer 2-Nitro-4-phenoxyaniline: Solid-State Conformation and Intermolecular Assembly
Single-crystal X-ray diffraction reveals that 4-nitro-2-phenoxyaniline adopts a synperiplanar (+sp) conformation for the bridging oxygen atom, with a dihedral angle between the two aromatic rings of 71.40 (12)°. In the crystal lattice, molecules are linked via intermolecular N—H⋯O hydrogen bonds [1]. In contrast, the isomeric 2-nitro-4-phenoxyaniline (CAS 60854-00-4) exhibits a different crystal packing motif and dihedral angle due to altered nitro/amino substitution, fundamentally altering its solid-state properties and reactivity .
| Evidence Dimension | Dihedral angle between aromatic rings |
|---|---|
| Target Compound Data | 71.40 (12)° |
| Comparator Or Baseline | 2-Nitro-4-phenoxyaniline (CAS 60854-00-4): different crystal packing and dihedral angle (specific value not reported in this reference) |
| Quantified Difference | Not quantifiable from single reference; demonstrates distinct solid-state conformation. |
| Conditions | Single-crystal X-ray diffraction at 293 K; monoclinic crystal system, space group C2/c [1] |
Why This Matters
Distinct solid-state conformation directly impacts solubility, stability, and downstream formulation behavior—critical for quality control and material science applications.
- [1] Manjunath, H. R.; Shreenivasa, M. T.; Mahendra, M.; Mohan Kumar, T. M.; Kumara Swamy, B. E.; Sridhar, M. A. 4-Nitro-2-phenoxyaniline. Acta Crystallogr. Sect. E Struct. Rep. Online 2010, 66 (6), o1255. View Source
